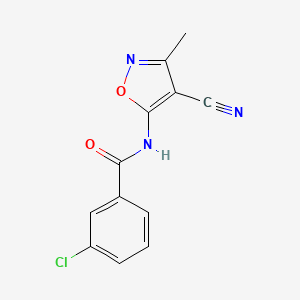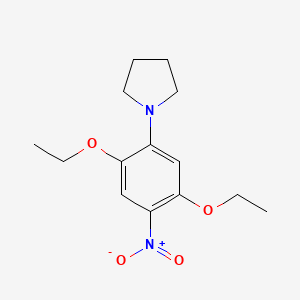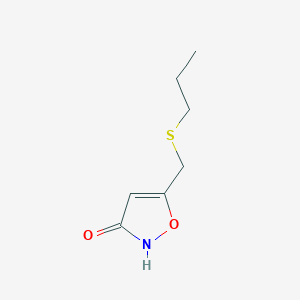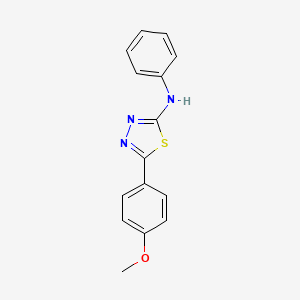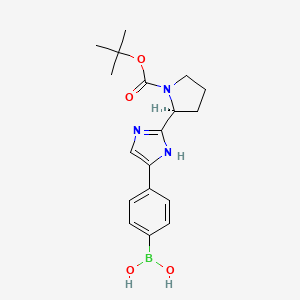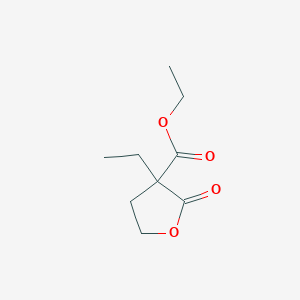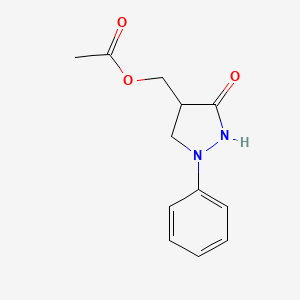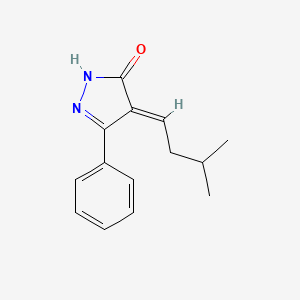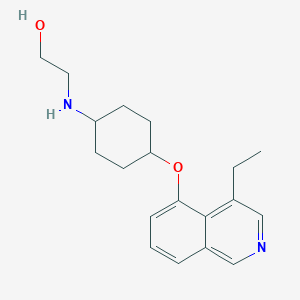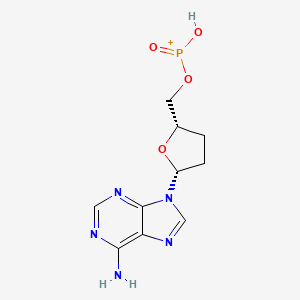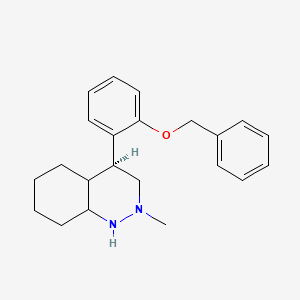
(4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline is a complex organic compound with a unique structure that includes a benzyloxy group attached to a phenyl ring, which is further connected to a decahydrocinnoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a benzyloxy-substituted benzaldehyde with a suitable amine, followed by cyclization and reduction steps to form the decahydrocinnoline core. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be advantageous for improving yield and purity. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler phenyl-substituted decahydrocinnoline.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid, or halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Phenyl-substituted decahydrocinnoline.
Substitution: Nitro or halogen-substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-4-(2-(Benzyloxy)phenyl)-2-methylpiperidine: Similar structure but with a piperidine core instead of decahydrocinnoline.
(4S)-4-(2-(Benzyloxy)phenyl)-2-methylquinoline: Contains a quinoline core, offering different electronic properties.
Uniqueness
(4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline is unique due to its decahydrocinnoline core, which provides a distinct three-dimensional structure and electronic configuration. This uniqueness can result in different biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C22H28N2O |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
(4S)-2-methyl-4-(2-phenylmethoxyphenyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-cinnoline |
InChI |
InChI=1S/C22H28N2O/c1-24-15-20(18-11-5-7-13-21(18)23-24)19-12-6-8-14-22(19)25-16-17-9-3-2-4-10-17/h2-4,6,8-10,12,14,18,20-21,23H,5,7,11,13,15-16H2,1H3/t18?,20-,21?/m0/s1 |
Clave InChI |
PBXOBMZPLZATEM-CKHPTIKVSA-N |
SMILES isomérico |
CN1C[C@@H](C2CCCCC2N1)C3=CC=CC=C3OCC4=CC=CC=C4 |
SMILES canónico |
CN1CC(C2CCCCC2N1)C3=CC=CC=C3OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



